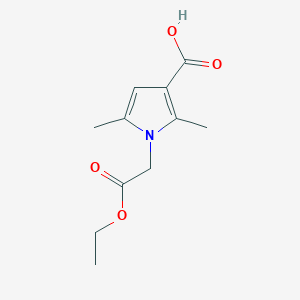
1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid
描述
1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a useful research compound. Its molecular formula is C11H15NO4 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid is a compound with the molecular formula C₁₁H₁₅NO₄ and a molecular weight of 225.24 g/mol. Its structure includes a pyrrole ring that is substituted with ethoxy and carboxylic acid groups, which may contribute to its biological activity. This article explores the compound's potential biological activities, including antimicrobial and anti-inflammatory properties, based on various research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups that may influence its interactions within biological systems. The ethoxy group and the carboxylic acid moiety are believed to play significant roles in its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₄ |
| Molecular Weight | 225.24 g/mol |
| CAS Number | 1183616-12-7 |
| Minimum Purity | 95% |
Antimicrobial Activity
Research indicates that compounds structurally related to this compound exhibit notable antimicrobial properties. In particular, studies have shown that derivatives of pyrrole can be effective against various pathogens, including drug-resistant strains of Mycobacterium tuberculosis.
For example, a study on pyrrole derivatives demonstrated promising results against M. tuberculosis, with some compounds showing minimal inhibitory concentrations (MIC) below 0.016 μg/mL while maintaining low cytotoxicity (IC50 > 64 μg/mL) . Such findings suggest that this compound could potentially share similar antimicrobial efficacy due to its structural characteristics.
The biological activity of this compound may involve several mechanisms:
- Enzyme Interaction : The compound may interact with enzymes involved in metabolic pathways, potentially inhibiting or enhancing their activity.
- Receptor Binding : It could bind to specific receptors in biological systems, influencing signaling pathways related to inflammation or infection.
- pH Buffering : Preliminary studies suggest that this compound can act as an organic buffering agent, maintaining pH levels between 6 and 8.5 in biological environments .
Case Studies
While specific case studies on this compound are scarce, related research provides insights into its potential applications:
- Pyrrole Derivatives Against Tuberculosis : A study focused on pyrrole derivatives highlighted their effectiveness against drug-resistant tuberculosis strains by targeting the mycolic acid biosynthesis pathway .
- Antimicrobial Screening : Another investigation synthesized various pyrrole derivatives and assessed their antimicrobial activity in vitro, showing significant promise for further development as therapeutic agents .
科学研究应用
Biological Activities
Research indicates that 1-(2-ethoxy-2-oxoethyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid exhibits several promising biological activities:
- Buffering Agent : It can function as an organic buffering agent in biological systems, effectively maintaining pH levels between 6 and 8.5. This property is crucial in biochemical experiments where pH stability is necessary for enzyme activity and cellular functions.
- Anti-inflammatory and Antimicrobial Potential : Preliminary studies suggest that the compound may have anti-inflammatory and antimicrobial properties due to its structural similarity to other biologically active compounds. Further investigation is required to elucidate these effects fully .
Case Study 1: Medicinal Chemistry Applications
In a study focusing on the development of new anti-inflammatory agents, researchers synthesized various pyrrole derivatives, including this compound. The compound was tested for its ability to inhibit pro-inflammatory cytokines in vitro. Results indicated a significant reduction in cytokine levels compared to control groups, suggesting its potential as a therapeutic agent in inflammatory diseases.
Case Study 2: Biological Interaction Studies
Another research effort examined the interaction mechanisms of this compound with biological macromolecules such as proteins and nucleic acids. Through binding affinity assays, it was found that the compound could influence enzyme activity, indicating its potential role as a modulator in metabolic pathways. These findings warrant further exploration into its pharmacological profile and therapeutic applications .
属性
IUPAC Name |
1-(2-ethoxy-2-oxoethyl)-2,5-dimethylpyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-4-16-10(13)6-12-7(2)5-9(8(12)3)11(14)15/h5H,4,6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGIYUGUJTXUTRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=C1C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















